1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Description
1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.283. The purity is usually 95%.
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Scientific Research Applications
Voltage-Gated Sodium Channel Blockers
1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, analogues of tocainide, have been synthesized as voltage-gated skeletal muscle sodium channel blockers. These show increased potency and use-dependent block compared to tocainide (Catalano et al., 2008).
Cannabinoid Receptor Affinity
Studies on 1-phenyl-5-(1 H-pyrrol-1-yl)pyrazole-3-carboxamides reveal their affinity for cannabinoid hCB 1 and hCB 2 receptors. Certain compounds in this category show selectivity for hCB 1, while others exhibit selectivity for hCB 2 receptors (Silvestri et al., 2008).
Synthesis Methods
A one-pot base-mediated synthesis method for 5-oxopyrrolidine-2-carboxamides has been developed. This involves a tandem Ugi condensation and intramolecular substitution at room temperature (Zeng et al., 2013).
Alzheimer's Disease Research
New oxopyrrolidine derivatives have been synthesized and evaluated for their effect on Alzheimer's disease. They exhibit inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein, with certain compounds showing higher activity compared to standard treatments (Mohamed et al., 2018).
Imaging Cancer Tyrosine Kinase
An oxopyrrolidine derivative has been prepared as a potential tracer for positron emission tomography in imaging cancer tyrosine kinase (Wang et al., 2005).
Molecular Structure Analysis
The molecular conformation and crystal structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been studied, highlighting its potential as an antineoplastic agent (Banerjee et al., 2002).
Transformation Studies
Studies on the transformation of various 2-pyridone-5-amide derivatives, including molecular and crystal structures, synthesis procedures, and reaction pathways, provide insights into potential reaction mechanisms (Koval’ et al., 2017).
Nootropic Agents
Research into 1,4-disubstituted 2-oxopyrrolidines and related compounds explores their potential as nootropic agents, contributing to the understanding of cognitive enhancers (Valenta et al., 1994).
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-3-4-11(9(2)5-8)15-7-10(13(14)17)6-12(15)16/h3-5,10H,6-7H2,1-2H3,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQLHHLLBJHUMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.